molecular formula C7F16 B3041304 Perfluoro-3-ethylpentane CAS No. 2690-05-3

Perfluoro-3-ethylpentane

Cat. No.: B3041304
CAS No.: 2690-05-3
M. Wt: 388.05 g/mol
InChI Key: DBXHDMQAEGSYPF-UHFFFAOYSA-N
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Description

Contextualization of Branched Perfluoroalkanes within Fluorocarbon Chemistry

Fluorocarbons are a class of chemical compounds consisting of carbon and fluorine. wikipedia.org Within this family, perfluoroalkanes are alkanes where all carbon-hydrogen bonds have been replaced with carbon-fluorine bonds. wikipedia.org The C-F bond is one of the strongest in organic chemistry, which accounts for the exceptional stability and inertness of perfluoroalkanes. wikipedia.org

Branched perfluoroalkanes are isomers of linear perfluoroalkanes, featuring a carbon backbone that is not a simple chain. nih.gov The introduction of branching can influence the physical properties of the molecule, such as its boiling point and viscosity. The synthesis of these compounds, including branched isomers, often involves electrochemical fluorination (ECF). nih.gov This process replaces all hydrogen atoms on an organic starting material with fluorine atoms. However, the ECF process is not perfectly selective and typically results in a mixture of linear and branched isomers, as well as some fragmentation products. nih.gov The ratio of linear to branched isomers can be controlled to some extent by the reaction conditions, but commercial products are often mixtures. nih.gov For instance, the production of perfluorooctane (B1214571) sulfonyl fluoride (B91410) (POSF), a precursor to PFOS, historically yielded a product that was approximately 70% linear and 30% branched isomers.

Another method for synthesizing branched perfluoroalkanes is through the oligomerization of fluoroalkenes like hexafluoropropene (B89477), followed by fluorination of the resulting branched olefins. rsc.org

Significance of Perfluoro-3-ethylpentane and Related Isomers in Specialized Scientific Domains

The unique properties of perfluoroalkanes, including branched isomers like this compound, make them valuable in several specialized fields. Their chemical inertness and thermal stability allow them to be used in applications where other substances would degrade. wikipedia.org

One significant application of a related isomer, perfluoro-2-methyl-3-ethylpentane (B3041750), is as a tracer gas in atmospheric studies. Its stability and low background concentration in the atmosphere make it suitable for tracking the transport and dispersion of pollutants. It is supplied in compressed air cylinders for this purpose.

Furthermore, the excellent heat transfer characteristics of branched perfluoroalkanes have led to their use as working fluids in energy conversion systems, such as Organic Rankine Cycles (ORCs). Perfluoro-2-methyl-3-ethylpentane, for example, is effective for converting waste heat into usable energy due to its ability to operate efficiently at medium to high temperatures. Perfluoroalkanes are also used as liquid dielectrics and for chemical vapor deposition. wikipedia.org The isomer perfluoro-2-methyl-3-pentanone is utilized as a fire suppression fluid. wikipedia.org

Evolution of Research Trajectories Pertaining to Perfluoroalkyl Substances (PFAS)

Research concerning per- and polyfluoroalkyl substances (PFAS) has undergone a significant evolution over the past few decades. rsc.orgfrontiersin.org Initially, research focused on the synthesis and application of these versatile chemicals. frontiersin.org However, the discovery of their widespread presence in the environment and in biological systems has shifted the focus towards their environmental fate, transport, and potential health effects. rsc.orgtandfonline.com

A major trend in recent years has been the move away from long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), towards shorter-chain alternatives. frontiersin.org This shift was driven by regulations that restricted the use of PFOA and PFOS due to concerns about their persistence, bioaccumulation, and toxicity. frontiersin.org Consequently, research is increasingly focused on understanding the properties and potential impacts of a diverse range of replacement PFAS. frontiersin.org

Current research also emphasizes the development of advanced analytical techniques for the detection and quantification of a growing number of PFAS in various environmental matrices, including air, water, and soil. researchgate.net There is a significant effort to identify and characterize previously unknown PFAS and their transformation products. acs.org Bibliometric analyses of scientific publications indicate a rapid increase in research on PFAS, with a particular focus on environmental remediation and the development of technologies to remove these "forever chemicals" from the environment. rsc.orgtandfonline.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 2690-05-3 chemicalbook.com
Molecular Formula C7F16 chemicalbook.com
Molecular Weight 388.05 g/mol chemicalbook.com
Boiling Point 92.6 °C chemicalbook.com
Melting Point < -110 °C chemicalbook.com
Density 1.675 ± 0.06 g/cm³ (Predicted) chemicalbook.com
Appearance Clear Liquid chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F16/c8-1(2(9,10)5(15,16)17,3(11,12)6(18,19)20)4(13,14)7(21,22)23
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXHDMQAEGSYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF(C2F5)2, C7F16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022582
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2690-05-3
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Advancements for Perfluoro 3 Ethylpentane

Historical Development of Perfluoroalkane Synthesis

The large-scale production of fluorocarbons became a necessity during World War II, primarily for materials that could withstand the highly corrosive uranium hexafluoride used in uranium enrichment. Current time information in Bangalore, IN. This spurred the development of methods to synthesize these highly stable compounds.

Direct Fluorination Techniques Utilizing Elemental Fluorine (F₂)

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). wikipedia.org This method is conceptually straightforward but presents significant challenges due to the extreme reactivity of fluorine gas. Reactions between hydrocarbons and fluorine are highly exothermic, often leading to ignition and extensive C-C bond cleavage, which primarily yields smaller perfluorocarbons like tetrafluoromethane and hexafluoroethane. wikipedia.org

To mitigate the high reactivity, the reaction is typically controlled by using a large excess of an inert gas, such as helium or nitrogen, and carefully managing the reaction temperature. researchgate.net For the synthesis of a specific branched alkane like perfluoro-3-ethylpentane, the starting hydrocarbon, 3-ethylpentane (B1585240), would be reacted with a diluted stream of fluorine gas.

Table 1: General Conditions for Direct Fluorination of Hydrocarbons

ParameterConditionRationale
Fluorine Concentration Low (diluted with inert gas)To control the extreme exothermicity and prevent combustion. researchgate.net
Temperature Low to moderateTo manage reaction rate and minimize fragmentation.
HF Scavenger Often used (e.g., NaF)To remove the byproduct hydrogen fluoride (B91410), which can cause side reactions. 20.210.105

While many saturated linear and branched hydrocarbons have been converted to their perfluorinated counterparts using this method, specific yield data for the direct fluorination of 3-ethylpentane to this compound is not extensively detailed in readily available literature. 20.210.105 The process is generally less selective for complex molecules, making it a less favored approach for obtaining high yields of a specific branched isomer.

Metal Fluoride Mediated Fluorination (e.g., Fowler Process with Cobalt Trifluoride)

A significant breakthrough in producing perfluoroalkanes on a larger scale was the Fowler process, which utilizes a high-valency metal fluoride, most commonly cobalt trifluoride (CoF₃), as the fluorinating agent. Current time information in Bangalore, IN.sibran.ru This method offers a more controlled reaction compared to direct fluorination with F₂. Current time information in Bangalore, IN.

The process typically occurs in two stages performed at high temperatures:

Fluorination of the Hydrocarbon: The hydrocarbon vapor (e.g., 3-ethylpentane) is passed over a heated bed of CoF₃. The CoF₃ transfers its fluorine atoms to the hydrocarbon, resulting in the perfluorinated alkane and cobalt difluoride (CoF₂). Current time information in Bangalore, IN.

Regeneration of the Fluorinating Agent: The CoF₂ is then regenerated back to CoF₃ by treating it with elemental fluorine. Current time information in Bangalore, IN.

The reaction with the hydrocarbon proceeds through a single-electron transfer mechanism that can involve carbocation intermediates. Current time information in Bangalore, IN. A major challenge with this method, particularly for branched alkanes, is the potential for these carbocation intermediates to undergo rearrangements, leading to a complex mixture of isomeric perfluoroalkane products rather than a single desired compound. Current time information in Bangalore, IN. For instance, the fluorination of neopentane (B1206597) using this method yields numerous substances, including perfluoroisopentane, but not the expected perfluoroneopentane. google.com This suggests that the synthesis of this compound via the Fowler process could similarly result in a mixture of perfluorinated C7 isomers.

Electrochemical Fluorination (ECF) Approaches

Electrochemical fluorination (ECF), also known as the Simons process, is a cornerstone of industrial organofluorine chemistry and a more direct route to perfluorocarbons. organic-chemistry.orggoogle.com The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF). google.com It is particularly effective for producing perfluorinated compounds containing functional groups and has been widely used for the synthesis of various perfluoroalkanes. google.com

Substrate Scope and Optimization for Branched Perfluoroalkanes

The Simons process is well-suited for the synthesis of branched perfluoroalkanes. Current time information in Bangalore, IN. The choice of substrate is generally limited to those that are soluble in hydrogen fluoride, with ethers and tertiary amines being typical starting materials. organic-chemistry.org However, hydrocarbons can also be used. For the synthesis of this compound, the hydrocarbon precursor, 3-ethylpentane, would be subjected to electrolysis in anhydrous HF.

The free-radical nature of the ECF process can lead to carbon chain rearrangements and fragmentation, resulting in a mixture of linear and branched perfluorinated isomers. fluorine1.rubeilstein-journals.org Typically, the product mixture from ECF of a straight-chain hydrocarbon might contain 70-80% linear and 20-30% branched isomers. fluorine1.rubeilstein-journals.org While specific data for 3-ethylpentane is scarce, the ECF of its isomer, 2-methyl-3-ethylpentane, has been cited as an example of synthesizing a branched perfluoroalkane, yielding the corresponding perfluorinated product with 70-75% efficiency. Current time information in Bangalore, IN. This suggests that the ECF of 3-ethylpentane would likely produce this compound, albeit potentially as part of an isomeric mixture.

Control of Reaction Conditions for Selective Perfluorination

The outcome of the ECF process is highly dependent on the reaction conditions. Careful control of these parameters is crucial to maximize the yield of the desired perfluorinated product and minimize byproducts.

Table 2: Typical Reaction Conditions for the Simons ECF Process

ParameterTypical Value/ConditionPurpose
Voltage 5–6 VTo drive the electrolysis without liberating free fluorine gas. organic-chemistry.orggoogle.com
Electrolyte Anhydrous Hydrogen Fluoride (HF)Serves as both the solvent and the fluorine source. google.com
Anode Nickel or Nickel-platedStandard material for the Simons process. google.com
Cathode Nickel or SteelServes as the counter electrode. google.com
Temperature Low (e.g., -10°C to 0°C)To help control the reaction and prevent side reactions. Current time information in Bangalore, IN.
Current Density ControlledTo minimize fragmentation and the formation of byproducts like NF₃. Current time information in Bangalore, IN.

By maintaining a low voltage, the process avoids the generation of elemental fluorine. organic-chemistry.org The temperature is also kept low to help manage the reaction. The solubility of the organic substrate in HF is a key factor, and for hydrocarbons that have low solubility, co-solvents or different starting materials (like corresponding amines or ethers) may be employed. organic-chemistry.org

Fluorination of Perfluoroolefins and Related Precursors

An alternative route to saturated perfluoroalkanes is the addition of fluorine across the double bond of a perfluoroolefin. This method can be highly effective for producing specific, structurally defined perfluoroalkanes, as the carbon skeleton of the precursor olefin is typically retained.

For the synthesis of this compound, a logical precursor would be a perfluorinated olefin with the same carbon backbone, such as perfluoro-3-ethylpent-2-ene or perfluoro-3-ethylpent-3-ene. The synthesis involves reacting the perfluoroolefin with a fluorinating agent.

Direct fluorination of perfluoroalkenes with elemental fluorine is a known method. rsc.org For example, the fluorination of hexafluoropropene (B89477) trimers, which are highly branched internal olefins, with fluorine produces the corresponding perfluoroalkanes in moderate to good yields. rsc.org Specifically, the direct fluorination of perfluoro(3-ethyl-2,4-dimethyl-2-pentene) is known to produce perfluoro(2,4-dimethyl-3-ethyl-3-pentyl). google.com This demonstrates the viability of adding fluorine across a double bond in a sterically hindered, branched perfluoroolefin to yield the saturated perfluoroalkane. This reaction is often carried out under UV irradiation, which facilitates the radical mechanism of fluorine addition. rsc.org

Catalytic methods have also been developed for the fluorination of olefins, often employing catalysts to improve selectivity and reaction conditions. google.com While many of these methods focus on hydrofluorination (the addition of H and F), they underscore the ongoing research into controlled fluorine addition to unsaturated systems.

Conversion of Hexafluoropropylene Trimers

The anionic oligomerization of hexafluoropropene is a well-established method for producing branched internal perfluoroolefins, which serve as crucial starting materials for various industrial applications. rsc.org The subsequent fluorination of these oligomers, specifically the trimers, yields highly branched perfluoroalkanes.

One prominent method involves the photoinduced fluorination of hexafluoropropene trimers. rsc.org For instance, trimers such as perfluoro-3-ethyl-2,4-dimethylpent-2-ene react with elemental fluorine under ultraviolet (U.V.) irradiation. rsc.orgrsc.org This process is not a simple addition across the double bond but proceeds through a more complex mechanism. A key intermediate in this type of reaction is a stable perfluorinated radical, such as the 3-ethyl-2,4-dimethylpentan-3-yl radical, which has been identified through electron spin resonance (e.s.r.) analysis. rsc.org The reaction mechanism involves the elimination and re-addition of trifluoromethyl (CF₃) groups, leading to the formation of new, highly branched perfluoroalkanes. rsc.orgrsc.org While this specific starting material leads to other perfluoroalkanes, the underlying radical mechanism is fundamental to the fluorination of branched perfluoro-olefins derived from hexafluoropropylene. rsc.org

Starting MaterialReaction ConditionKey MechanismProduct TypeRef
Hexafluoropropene TrimersFluorine (F₂), U.V. IrradiationRadical mechanism involving elimination-readdition of CF₃ groupsHighly branched perfluoroalkanes rsc.orgrsc.org

This interactive table summarizes the conversion process of hexafluoropropylene trimers.

Synthesis from Perfluoro-3-isopropyl-2-methylpent-3-ene

The synthesis of branched perfluoroalkanes can also be achieved starting from specific isomers of hexafluoropropene (HFP) trimers. The reaction of perfluoro-3-isopropyl-4-methylpent-2-ene, an isomer closely related to the specified starting material, with fluorine under U.V. light demonstrates a significant rearrangement of the carbon skeleton. rsc.org This photoinduced fluorination results in the formation of different, more highly branched perfluoroalkanes, such as perfluoro-2,3,3,4-tetramethylpentane and perfluoro-2,3,4-trimethylpentane, rather than the direct saturation product. rsc.orgrsc.org

The reaction pathway is governed by the stability of the intermediate carbon radicals formed during the process. The low concentration of fluorine in the solution allows for these radical rearrangements to occur via the elimination and re-addition of trifluoromethyl radicals ('CF₃). rsc.org This indicates that direct saturation to form a compound like this compound from such highly branched olefins is often outcompeted by these rearrangement pathways, which lead to thermodynamically more stable, bulkier perfluoroalkanes. rsc.orgrsc.org

Catalytic Rearrangement Reactions for Related Perfluorinated Compounds (e.g., Perfluoro-2-methyl-3-pentanone)

The synthesis of related perfluorinated compounds, such as ketones, often employs catalytic rearrangement reactions. A key example is the preparation of perfluoro-2-methyl-3-pentanone. google.comwipo.int This compound is synthesized via the catalytic rearrangement of perfluoro-2,3-epoxy-2-methylpentane. google.comwipo.intpatenton.ru This method is noted for its mild reaction conditions, high reaction speed, and high selectivity and yield. google.comwipo.int

The process involves treating the epoxide with a catalyst system, typically comprising fluoride salts (such as potassium fluoride, cesium fluoride, or sodium fluoride) and an ether compound as a solvent (like glyme, diglyme, or tetraglyme). google.comlookchem.com The reaction temperature can range from 20 to 250°C, with reaction times of 2 to 10 hours, achieving conversion rates as high as 94%. google.com The precursor, perfluoro-2,3-epoxy-2-methylpentane, is itself prepared from the oxidation of perfluoro-2-methyl-2-pentene, which can be sourced from the isomerization of other hexafluoropropylene dimers. google.comwipo.int

PrecursorCatalyst SystemSolventTemperatureYieldRef
Perfluoro-2,3-epoxy-2-methylpentaneFluoride Salts (KF, CsF, NaF)Ether Compounds (Diglyme, etc.)20-250 °CUp to 94% google.comlookchem.com
Perfluoro-2,3-epoxy-2-methylpentaneOrganic Guanidine CatalystVarious Solvents0-80 °C>95% lookchem.com

This interactive table details the conditions for the catalytic rearrangement to produce Perfluoro-2-methyl-3-pentanone.

Advanced Purification and Isolation Protocols in this compound Synthesis

The synthesis of perfluoroalkanes rarely yields a product with 100% purity. researchgate.net Therefore, advanced purification and isolation protocols are critical, particularly for applications that are sensitive to contaminants. researchgate.netsciencemadness.org The final product of a fluorination reaction is often a mixture containing the desired perfluoroalkane, unreacted starting materials, byproducts from fragmentation or rearrangement, and partially fluorinated compounds.

Standard laboratory purification techniques such as fractional distillation are commonly employed. However, the separation of closely boiling isomers or impurities with similar physical properties can be challenging. For high-purity requirements, such as in medical or specialized electronic applications, more advanced techniques like preparative gas chromatography may be necessary. The choice of purification method depends heavily on the nature of the impurities present and the required purity level of the final product. sciencemadness.org

Strategies for Minimizing Unsaturated Fluorocarbon Byproducts

A common challenge in the synthesis of saturated perfluoroalkanes is the formation of unsaturated fluorocarbon byproducts. These can arise from incomplete fluorination or from elimination reactions occurring under the reaction conditions. For example, the direct fluorination of branched olefins can lead to decomposition products alongside the desired saturated alkane. rsc.org

Several strategies can be employed to minimize these byproducts:

Control of Reaction Conditions: In electrochemical fluorination (ECF), careful control of parameters such as voltage and current density can minimize the formation of byproducts like shorter-chain perfluorocarbons.

Catalyst Selection: In catalytic fluorinations, the choice of catalyst can significantly influence selectivity. Mild and selective fluorinating agents are preferred to reduce fragmentation of the carbon backbone. researchgate.net

Reaction Quenching: In reactions that may proceed further to form byproducts, timely quenching of the reaction can help isolate the desired product before significant degradation occurs. google.com

Impact of Trace Impurities on Research Applications

Trace impurities in perfluoroalkanes can have a significant impact on their research and commercial applications. The inertness and stability of perfluorocarbons are their most valued properties, and reactive impurities can compromise their performance.

For example, in atmospheric tracer studies, minor impurities can interfere with analytical detection methods, affecting the accuracy of the results. The presence of perfluoro-1,3-dimethylcyclohexane (B1679598) as an impurity in perfluoro-2-methyl-3-ethylpentane (B3041750) can influence its performance in such analytical applications. In medical applications, reactive underfluorinated impurities have been shown to be a major cause of toxicity. nih.gov These compounds can degrade to form hazardous substances like hydrogen fluoride (HF), leading to severe adverse effects. nih.gov Therefore, quantifying and controlling the level of trace impurities, especially reactive ones, is crucial for ensuring the safety and reliability of perfluorocarbons in sensitive applications. nih.gov

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org When applied to the synthesis of this compound, several of these principles are particularly relevant.

Prevention of Waste: The first principle of green chemistry is to prevent waste rather than treating it after it has been created. acs.org Syntheses that produce significant amounts of byproducts, such as fragmentation products from harsh fluorination conditions, have a high E-factor (weight of waste/weight of product) and are considered less green. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, such as the direct fluorination of an olefin, can have a high atom economy in theory. However, if the reaction lacks selectivity and produces a mixture of products, the practical atom economy is lowered.

Less Hazardous Chemical Syntheses: This principle encourages using and generating substances with little to no toxicity. skpharmteco.com Elemental fluorine (F₂) is a highly reactive and hazardous material. Alternative, milder fluorinating agents could represent a greener approach. researchgate.net Furthermore, the final perfluoroalkane products themselves are under scrutiny for their extreme persistence in the environment, a key concern for long-chain per- and polyfluoroalkyl substances (PFAS). rsc.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or made unnecessary. acs.org Many fluorination reactions require specialized, often fluorinated, solvents. Developing solvent-free reaction conditions or using greener solvents like supercritical carbon dioxide are potential areas for improvement. wikipedia.org

Energy Efficiency: Energy requirements should be minimized. acs.org Photoinduced reactions require energy input for U.V. lamps, and many fluorination processes require high temperatures. Designing catalytic processes that operate at ambient temperature and pressure is a key goal of green chemistry.

The synthesis of this compound and other perfluorocarbons presents a challenge from a green chemistry perspective due to the hazardous nature of many fluorinating agents and the environmental persistence of the products. Future research is directed towards developing more efficient catalytic systems and exploring pathways that minimize both hazardous reagents and persistent byproducts. nih.gov

Advanced Analytical Characterization of Perfluoro 3 Ethylpentane

Chromatographic Separations and Coupled Detection Techniques

Chromatography is a cornerstone for the analysis of perfluorinated compounds, providing the means to separate the target analyte from isomers, impurities, and related substances. The choice of chromatographic method and detector is critical for achieving the desired selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is an indispensable tool for determining the chemical composition of volatile and semi-volatile compounds like Perfluoro-3-ethylpentane. nasa.gov It provides definitive identification of the compound and its potential impurities based on both chromatographic retention time and mass-to-charge ratio (m/z) of the ionized molecule and its fragments. nasa.gov The analysis of perfluorohexane (B1679568) isomers, which are structurally similar to this compound, is effectively performed using capillary GC-MS. nasa.gov

In Electron Ionization (EI) mode, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. libretexts.orgmsu.edu The molecular ion peak directly confirms the molecular weight of the compound. The fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for positive identification. For perfluorinated alkanes, fragmentation typically involves the cleavage of C-C bonds, leading to the loss of perfluoroalkyl radicals (e.g., •CF₃, •C₂F₅). The stability of the resulting perfluorinated carbocations influences the relative abundance of fragment peaks observed in the mass spectrum.

Table 1: Hypothetical Electron Ionization (EI) GC-MS Fragmentation Data for this compound (C₇F₁₆)

m/z (Mass/Charge Ratio) Proposed Fragment Ion Fragment Structure Significance
438[C₇F₁₆]⁺[CF₃CF₂(CF₃)CFCF₂CF₃]⁺Molecular Ion (M⁺)
369[M - C₂F₅]⁺[C₅F₁₁]⁺Loss of an ethyl group
319[M - C₃F₇]⁺[C₄F₉]⁺Loss of a propyl group
269[C₅F₁₁]⁺[CF₃CF₂(CF₃)CF]⁺Major structural fragment
169[C₃F₇]⁺[CF₃CF₂CF₂]⁺Propyl fragment
119[C₂F₅]⁺[CF₃CF₂]⁺Ethyl fragment
69[CF₃]⁺[CF₃]⁺Trifluoromethyl fragment, often the base peak

Negative Ion Chemical Ionization (NICI) is a softer ionization technique that offers significantly enhanced sensitivity for the detection of electrophilic compounds, such as perfluorinated substances. nasa.govms-textbook.com In NICI, a reagent gas like methane (B114726) or isobutane (B21531) is introduced into the ion source. nasa.govnih.gov This process generates low-energy thermal electrons that are efficiently captured by the highly electronegative fluorine atoms of the analyte, forming negative ions with less fragmentation than in EI mode. nih.gov This technique is particularly valuable for trace analysis and for detecting potential toxic byproducts like perfluoroisobutene (PFIB), which may form during thermal stress of perfluorinated fluids. nasa.gov For this compound, NICI would be expected to produce an abundant molecular anion [M]⁻ or a prominent [M-F]⁻ fragment, greatly increasing the signal-to-noise ratio for quantification at low concentrations. nih.gov

Electron Ionization (EI) Mode Applications

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Purity Assessment

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for assessing the purity of organic compounds. measurlabs.com While the FID is most sensitive to hydrocarbons, it also responds to fluorocarbons, although with a lower response factor. The technique is valued for its wide linear dynamic range and high reproducibility, making it ideal for quantitative analysis. nasa.gov For this compound, a GC-FID analysis would be used to determine the purity by calculating the peak area percentage of the main component relative to the total area of all detected peaks. nasa.gov This method effectively quantifies impurities such as isomers or compounds with different carbon numbers, which is critical for quality control. nasa.govhku.hk

High-Performance Liquid Chromatography (HPLC) for Related Fluorinated Compounds

While GC is the primary method for analyzing volatile perfluoroalkanes, High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the preferred technique for analyzing a broader range of related fluorinated compounds, especially those that are less volatile, more polar, or present in complex matrices. mdpi.comlcms.cz This includes potential degradation products or precursor residues that may contain functional groups (e.g., carboxylic or sulfonic acids). mdpi.com The use of HPLC-MS/MS provides high sensitivity and selectivity, allowing for the detection and quantification of trace levels of fluorinated contaminants. mdpi.comlcms.cz

Spectroscopic and Spectrometric Investigations

Spectroscopic methods provide fundamental information about the molecular structure of this compound, confirming the arrangement of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly informative.

¹⁹F NMR is the most direct and informative spectroscopic method for characterizing perfluorinated compounds. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, ¹⁹F chemical shifts span a very wide range (over 700 ppm), which minimizes signal overlap and provides detailed structural information. lcms.cz The spectrum of this compound would show distinct signals for the chemically non-equivalent fluorine atoms (CF₃ and CF₂ groups). The chemical shifts, integration values, and complex spin-spin coupling patterns (J-coupling) between different fluorine nuclei provide unambiguous confirmation of the molecule's structure. lcms.cz

Table 2: Predicted ¹⁹F NMR Chemical Shift Data for this compound

Fluorine Environment Predicted Chemical Shift (δ, ppm) vs. CFCl₃ Multiplicity Structural Assignment
Trifluoromethyl (-CF₃)-80 to -85TripletTerminal methyl groups
Difluoromethylene (-CF₂-)-120 to -127MultipletEthyl group methylene
Fluoromethine (>CF-)-180 to -190MultipletCentral methine carbon

Note: These are predicted ranges based on typical values for perfluoroalkanes. Actual values require experimental measurement.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry in this compound, fewer signals than the total number of carbon atoms are expected. The hydrocarbon analog, 3-ethylpentane (B1585240), shows three distinct carbon signals due to its C₃v symmetry. docbrown.info Similarly, this compound is expected to show three unique carbon environments. The strong electronegativity of fluorine atoms causes a significant downfield shift of the carbon signals compared to their hydrocarbon counterparts. Furthermore, the signals will be split into complex multiplets due to strong one-bond (¹JCF) and two-bond (²JCCF) carbon-fluorine couplings.

Vibrational Spectroscopy

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is dominated by intense absorption bands associated with carbon-fluorine bond vibrations. gantep.edu.tr The C-F stretching region, typically found between 1100 and 1400 cm⁻¹, is the most prominent feature. spectra-analysis.com The absence of C-H stretching bands (around 2850-3000 cm⁻¹) confirms the perfluorinated nature of the compound. docbrown.info The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of C-C stretching and C-F bending vibrations, which is unique to the molecule's specific structure. docbrown.info

Table 3: Key Vibrational Spectroscopy Bands for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
C-F StretchingFT-IR1100 - 1400Very Strong
C-C StretchingRaman700 - 900Strong
CF₃/CF₂ Bending/DeformationFT-IR / Raman500 - 800Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹⁹F NMR, ²D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds like this compound. azolifesciences.com The large chemical shift dispersion and sensitivity of the ¹⁹F nucleus provide detailed structural information. lcms.cz

Two-Dimensional (2D) NMR Spectroscopy techniques, such as ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for unambiguously assigning the complex ¹⁹F NMR spectra of highly branched perfluoroalkanes. azolifesciences.commdpi.com

¹⁹F-¹⁹F COSY experiments reveal through-bond J-coupling correlations between different fluorine nuclei. oxinst.com In the context of this compound, this would allow for the definitive assignment of signals corresponding to adjacent -CF₂- and -CF₃ groups. Cross-peaks in the 2D spectrum connect the signals of coupled fluorine atoms, helping to trace the carbon skeleton of the molecule. mdpi.comresearchgate.net

¹⁹F-¹⁹F NOESY experiments identify through-space correlations between fluorine nuclei that are in close proximity, which is particularly useful for confirming the three-dimensional structure and conformation of complex molecules. azolifesciences.commdpi.com For this compound, NOESY could help to confirm the spatial relationships between the ethyl group and the pentane (B18724) backbone.

The combination of 1D and 2D NMR techniques provides a comprehensive and definitive method for the structural confirmation of this compound. mdpi.com

Total Fluorine Content Determination Methods

Determining the total fluorine content is a critical aspect of characterizing perfluoroalkanes. Several instrumental techniques can be employed for this purpose.

Particle-Induced Gamma-Ray Emission (PIGE) is a non-destructive nuclear analytical technique used for the quantification of the total elemental fluorine content in a sample. norden.org This method utilizes an accelerated proton beam to excite the ¹⁹F nuclei within the sample, leading to the emission of characteristic gamma rays. The intensity of these gamma rays is directly proportional to the fluorine concentration. serdp-estcp.milperforce3-itn.eu

Key Features of PIGE for Fluorine Analysis:

Non-destructive: The sample is not destroyed during analysis, allowing for further testing with other techniques. norden.organsto.gov.au

Rapid Screening: PIGE can provide quick results, making it suitable for screening a large number of samples. norden.orgperforce3-itn.eu

Surface Analysis: It is primarily a surface technique, which minimizes matrix effects. norden.org

Total Fluorine Measurement: PIGE measures the total fluorine content, including both organic and inorganic fluorine, without distinguishing between different PFAS compounds. norden.orgacs.org

Table 1: Comparison of PIGE and WDXRF for Total Fluorine Analysis

FeatureParticle-Induced Gamma-Ray Emission (PIGE)Wavelength Dispersive X-ray Fluorescence (WDXRF)
PrincipleExcitation of nuclei by a proton beam, detection of emitted gamma rays. serdp-estcp.milperforce3-itn.euExcitation of atoms by X-rays, detection of fluorescent X-rays. labcompare.comxos.com
Destructive?No. norden.organsto.gov.auNo. labcompare.comlabcompare.com
SensitivityHigh, can reach sub-ppt levels with pre-concentration. serdp-estcp.milLower, typically in the high ppm range. norden.org
Matrix EffectsMinimal due to being a surface technique. norden.orgCan be significant.
ApplicationsRapid screening, total fluorine in various materials. perforce3-itn.euElemental analysis in geology, environmental science, etc. labcompare.comlabcompare.com

Wavelength Dispersive X-ray Fluorescence (WDXRF) is another non-destructive analytical technique used for elemental analysis. xos.com In WDXRF, a sample is irradiated with high-energy X-rays, causing the atoms within the sample to emit fluorescent (or secondary) X-rays. labcompare.com An analyzing crystal separates these emitted X-rays by wavelength, and a detector measures their intensity to determine the concentration of each element. xos.com

For the analysis of fluorine, WDXRF can determine the total fluorine content. norden.org However, it is generally less sensitive than PIGE, with detection limits typically in the high parts-per-million (ppm) range. norden.org WDXRF spectrometers offer high resolution, which helps in minimizing spectral overlaps from other elements present in the sample. xos.commalvernpanalytical.com The technique is widely used in various fields, including geology and environmental analysis, for determining the elemental composition of materials. labcompare.comlabcompare.com

Particle-Induced Gamma-Ray Emission (PIGE)

Emerging Analytical Methodologies for Perfluoroalkyl Substances (PFAS)

The growing concern over PFAS contamination has spurred the development of novel analytical methods for their detection and characterization.

Nanoelectrochemistry has emerged as a highly sensitive technique for studying the interactions of PFAS with nanoscale surfaces. nih.govresearchgate.net This method can elucidate the binding behavior of these substances, which is crucial for developing advanced detection and remediation technologies. researchgate.net

Studies using single-particle collision electrochemistry (SPCE), a nanoelectrochemical technique, have investigated the interaction of PFAS with silver nanoparticles (AgNPs). nih.govresearchgate.net These studies have shown that certain PFAS, particularly long-chain ones, can selectively bind to and cause the aggregation of AgNPs. nih.gov This interaction can be measured with high sensitivity, allowing for the detection of PFAS at parts-per-trillion (ppt) levels. nih.govresearchgate.net While these studies have focused on functionalized PFAS like PFOS, the principles of nanoelectrochemistry could potentially be adapted to study the interfacial behavior of non-functionalized perfluoroalkanes like this compound, especially in the context of their interaction with hydrophobic nanomaterials. mdpi.comacs.org Understanding these nanoscale interactions is vital for modeling the environmental fate and transport of these persistent compounds. nih.govresearchgate.net

The Total Oxidizable Precursors (TOP) assay is a powerful analytical method used to estimate the total concentration of PFAS in a sample, including precursors that are not typically measured by standard targeted analyses. nih.govfredsense.com The method involves oxidizing a sample, which converts the precursor compounds into stable, readily measurable perfluoroalkyl carboxylic acids (PFCAs). nih.govbattelle.org By comparing the concentrations of specific PFCAs before and after oxidation, the concentration of the original precursor compounds can be inferred. alsglobal.com

The TOP assay typically involves the following steps:

Initial Analysis: A portion of the sample is analyzed using a targeted method like liquid chromatography-mass spectrometry (LC-MS) to determine the initial concentrations of known PFAS. fredsense.com

Oxidation: The remaining sample is treated with a strong oxidizing agent, such as heat-activated persulfate, to convert the oxidizable precursors into PFCAs. fredsense.combattelle.org

Post-Oxidation Analysis: The oxidized sample is then re-analyzed by LC-MS to measure the concentrations of the newly formed PFCAs. fredsense.com

This assay provides a more complete picture of the total PFAS burden in an environmental sample, as many PFAS exist as precursors that can transform into more persistent and regulated forms over time. nih.govwessling-group.com While the TOP assay is primarily designed for precursor compounds that can be oxidized, and this compound itself is highly resistant to oxidation, the technique is crucial for characterizing environmental samples where this compound might be present alongside other oxidizable PFAS. battelle.orgalsglobal.com For instance, in areas contaminated with aqueous film-forming foams (AFFF), the TOP assay can reveal the presence of "hidden" PFAS precursors that would otherwise go undetected. fredsense.comwessling-group.com

Computational Chemistry and Molecular Modeling of Perfluoro 3 Ethylpentane

Density Functional Theory (DFT) Applications

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. DFT has been instrumental in elucidating a wide range of properties for perfluorinated systems, offering insights that complement and guide experimental work.

DFT calculations are a cornerstone for estimating the thermodynamic stability of molecules by computing key parameters such as enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf). researchgate.net These calculations are often performed by modeling the molecule's electronic structure to derive its total electronic energy, which is then combined with thermal corrections to obtain thermochemical data. scielo.br

Table 1: Example of DFT-Calculated Thermodynamic Properties for Related PFAS

Compound Property Calculated Value Method/Functional Source
PFOA Enthalpy of Formation (in water) -4640 kJ/mol DFT (unspecified) researchgate.net
PFOA C-F Bond Dissociation Free Energy Varies by position DFT with implicit solvent researchgate.net
DONA Acid Dissociation Constant (pKa) 0.8–1.5 DFT with implicit solvent researchgate.net

This table presents data for related compounds to illustrate the application of DFT in estimating thermochemical parameters.

The electronic structure of a molecule, which includes the spatial distribution and energy of its electrons, governs its chemical reactivity. DFT is a primary tool for modeling these features. By solving the Kohn-Sham equations, DFT calculations yield fundamental electronic parameters such as molecular orbital energies (e.g., HOMO and LUMO), electron density, and electrostatic potential. mdpi.com

For perfluorinated systems, understanding the electronic structure is key to predicting their behavior. For example, studies on various PFAS have used DFT to investigate how electron capture—a key step in many degradation processes—alters the molecular geometry and electronic configuration. chemrxiv.orgresearchgate.net The introduction of an excess electron can lead to the elongation of C-F or C-C bonds, initiating defluorination or decomposition. researchgate.net Advanced techniques like ab initio molecular dynamics (AIMD) build upon DFT to simulate the time-resolved dynamics of such reactions, showing that while static DFT calculations can identify the thermodynamically weakest C-F bond, dynamic effects can lead to the cleavage of other C-F bonds as well. acs.org The calculated HOMO-LUMO gap can also suggest potential applications in areas like optoelectronics. chemmethod.com

Static properties refer to time-independent characteristics of a molecule at a stationary point on its potential energy surface, such as its equilibrium geometry and conformational energetics. acs.orgresearchgate.net DFT is extensively used to optimize molecular geometries, yielding precise predictions of bond lengths and angles that are often in excellent agreement with experimental data from techniques like X-ray diffraction. chemmethod.com

For flexible molecules like perfluoroalkanes, DFT can elucidate the relative energies of different conformers (e.g., anti vs. gauche). acs.orgacs.org This is critical for developing accurate force fields used in molecular dynamics simulations to predict bulk properties. acs.orgacs.org Furthermore, DFT can map the potential energy surface of a chemical reaction, identifying transition states and intermediates to clarify reaction mechanisms. chemrxiv.org For example, DFT simulations of electron capture by long-chain PFAS show that the process causes a loss of the molecule's helical structure, and the subsequent drive to regain helicity can provide the energy needed for fluoride (B91410) release. chemrxiv.org Periodic DFT calculations have also been used to study intermolecular interactions in the solid state, revealing the nature of C–F⋯F–C contacts that dictate crystal packing. rsc.org

The interaction of perfluorinated compounds with surfaces is critical for environmental remediation and industrial applications. DFT is a powerful method for investigating these interfacial phenomena. By modeling the system of a molecule and a surface, researchers can calculate adsorption energies, determine the most stable adsorption configurations, and analyze the charge transfer that occurs upon binding. nih.gov

For instance, a systematic DFT study on the adsorption of various PFAS molecules on nickel surfaces revealed that adsorption is energetically favorable and primarily driven by the molecule's functional group. nih.gov Such studies can also assess the impact of environmental factors, showing that the presence of water (solvation) or pre-adsorbed hydrogen on the surface can alter adsorption energies. nih.gov Other research has used dispersion-corrected DFT to calculate the adsorption energies of n-perfluoroalkanes on graphitic surfaces, finding that interactions were weaker than for their non-fluorinated counterparts due to increased steric repulsion. rsc.org These computational insights are crucial for designing effective electrocatalysts or adsorbents for PFAS removal. nih.govarxiv.org

When perfluorinated compounds undergo reactions such as degradation, radical species are often formed as intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a key experimental technique for detecting and identifying these radicals, and computational analysis of hyperfine coupling constants (hfcc) is essential for interpreting the resulting spectra. researchgate.net

DFT and other quantum chemistry methods like second-order Møller-Plesset perturbation theory (MP2) have proven highly effective at calculating the isotropic and anisotropic hfcc for fluorinated radicals. researchgate.networldscientific.commst.edu Calculations of 19F and 13C hfcc for perfluorocycloalkane radical anions showed excellent agreement with experimental values, confirming that the unpaired electron resides in a π* type orbital delocalized over the fluorine atoms. mst.edu The accuracy of the calculated hfcc depends on the chosen computational method; studies have evaluated a wide range of density functionals (e.g., B3LYP, M06) to identify the best performers for specific types of radicals. researchgate.netnih.gov This predictive power allows for the unambiguous assignment of complex EPR spectra and provides deep insight into the electronic structure of transient radical species. researchgate.netaip.org

Table 2: Example of Calculated vs. Experimental Hyperfine Coupling Constants (hfcc) for Fluorinated Radicals

Radical Species Nucleus Calculated hfcc (G) Experimental hfcc (G) Method Source
c-C₃F₆⁻ ¹⁹F 197.6 198.6 MP2 mst.edu
c-C₄F₈⁻ ¹⁹F 148.9 147.6 MP2 mst.edu
c-C₄F₈⁻ ¹³C 5.2 5.2 MP2 mst.edu

Note: 1 G (Gauss) = 0.1 mT (millitesla). Data is for related cyclic perfluoroalkanes.

The distribution of electric charge within a molecule is fundamental to its structure and reactivity. In perfluorinated systems, understanding how and where charge localizes following events like electron capture or electronic excitation is crucial for predicting subsequent chemical transformations. DFT calculations, through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on each atom. mdpi.comchemmethod.com

Studies on PFAS degradation have shown that an incoming electron does not necessarily delocalize over the entire molecule. Instead, it can localize in specific regions, weakening particular bonds and triggering defluorination. chemrxiv.org DFT simulations can model the resulting spin density and changes in molecular geometry, linking charge localization to specific reaction pathways. acs.orgchemrxiv.org In broader contexts, DFT has been used to study charge carrier localization in fluorinated materials, which can give rise to interesting electronic properties. rsc.org This analysis is vital for understanding mechanisms of degradation and for designing new functional materials. researchgate.netchemrxiv.org

Computational Analysis of Hyperfine Couplings in Radical Species

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For Perfluoro-3-ethylpentane, MD simulations would provide a time-resolved understanding of its behavior at the atomic level, governed by a chosen force field such as the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA). researchgate.net Studies on similar perfluoroalkanes have successfully used MD to predict properties like density, enthalpy of vaporization, and viscosity. researchgate.net

While specific MD studies on the solvation of this compound are not prominent in the literature, simulations could be employed to predict its solubility and behavior in various solvents. Given its perfluorinated structure, the compound is expected to be highly hydrophobic and lipophobic. MD simulations would model the interactions between this compound and solvent molecules (e.g., water, alkanes, or other fluorinated liquids). These simulations would likely confirm its low solubility in polar solvents like water and preferential solvation in other perfluorinated solvents. The simulations calculate solvation free energy, which is a key predictor of solubility, by tracking the energetic cost of creating a cavity in the solvent and inserting the solute molecule. nih.gov

MD simulations are ideal for exploring time-dependent phenomena. For this compound, this would include the calculation of transport properties such as diffusion coefficients and viscosity. researchgate.net Furthermore, its use as a working fluid in applications like Organic Rankine Cycle (ORC) systems implies that its thermodynamic and transport properties over a range of temperatures and pressures are of interest. researchgate.net MD simulations can model the fluid's behavior under these conditions, providing data on heat capacity and thermal conductivity that are crucial for engineering applications.

Perfluoroalkanes like this compound are renowned for their extreme chemical inertness and resistance to degradation, which is why they are sometimes referred to as "forever chemicals". synquestlabs.com There is a lack of specific computational studies on the degradation dynamics of this compound, largely because it is resistant to most degradation pathways under normal conditions. cymitquimica.com Computational studies on the degradation of per- and polyfluoroalkyl substances (PFAS) typically focus on compounds with functional groups that provide a site for chemical attack. researchgate.net A simulation aimed at degrading this compound would require modeling extreme conditions, such as high-temperature pyrolysis or interaction with highly reactive radicals, to probe the high-energy pathways needed to break the strong carbon-fluorine and carbon-carbon bonds.

The branched structure of this compound gives rise to a complex conformational landscape. Conformational analysis using MD simulations would explore the rotational dynamics around its various carbon-carbon bonds. Research on other branched perfluoroalkanes, such as perfluoro-2-methylbutane, has shown the existence of multiple energy minima corresponding to different conformers (e.g., anti, gauche, ortho). researchgate.net An MD simulation of this compound would map its potential energy surface, identify the most stable conformers, and calculate the energy barriers between them. This information is critical as intramolecular dynamics and conformational preferences influence macroscopic properties like viscosity and density. researchgate.netacs.org

Mechanistic Insights into Degradation Dynamics

Multi-scale Computational Modeling Approaches (Integration of DFT and MD)

Multi-scale modeling that integrates the accuracy of Density Functional Theory (DFT) with the time and length scales of classical Molecular Dynamics (MD) is a state-of-the-art approach in computational chemistry. acs.org While specific integrated DFT/MD studies on this compound are not available, this methodology is well-suited for it.

In this approach, DFT would be used to accurately calculate electronic structure and derive parameters for the MD force field, a process crucial for molecules like perfluoroalkanes where standard force fields may not perfectly capture the complex interactions. researchgate.net For instance, DFT can compute accurate partial atomic charges and torsional energy profiles (the energy changes as bonds rotate). These parameters would then be used in large-scale MD simulations to model bulk liquid properties or interactions with surfaces over longer timescales than are feasible with DFT alone. This ensures the MD simulation is grounded in a quantum mechanical description, enhancing the accuracy of predictions for thermodynamic and transport properties.

Advanced Quantum Dynamical Methods

Advanced quantum dynamical methods, such as ab initio molecular dynamics (AIMD), go beyond classical simulations by solving the electronic structure on-the-fly as the simulation progresses. These methods are computationally intensive but provide deep insights into processes involving electronic changes, such as chemical reactions and degradation.

For a chemically inert molecule like this compound, the application of such methods would be reserved for studying its behavior under high-energy conditions where electronic excitation or bond-breaking might occur. For example, AIMD could be used to simulate the molecule's response to electron bombardment or high temperatures to understand the initial steps of its decomposition, providing mechanistic details that classical MD cannot capture. While the literature on PFAS degradation primarily uses these methods for more reactive, functionalized compounds, their application to highly stable molecules like this compound could elucidate the fundamental limits of its stability.

Ab Initio Molecular Dynamics (AIMD) for Explicitly Time-Dependent Systems

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms from first-principles quantum mechanical calculations at each time step, thus avoiding the need for empirical force fields. acs.org This method is particularly valuable for studying systems where chemical bonds can form and break, or where the electronic structure changes significantly over time. For perfluoroalkanes, AIMD can provide a detailed, time-dependent picture of molecular motion and intermolecular interactions.

An AIMD simulation of this compound would involve solving the electronic structure for its constituent atoms at each step of the molecular dynamics trajectory. This allows for the exploration of its conformational landscape and the dynamics of its ethyl and trifluoromethyl groups without pre-defined potentials. Key research findings from AIMD studies on related molecules suggest that the strong carbon-fluorine bonds and the bulky nature of the fluorine atoms significantly influence the molecule's flexibility and interaction with its environment. acs.orgresearchgate.net

Table 1: Representative Parameters for AIMD Simulation of a Branched Perfluoroalkane

ParameterValueDescription
Level of Theory GFN2-xTBA computationally efficient quantum mechanical method suitable for AIMD. acs.org
Ensemble NVT (Canonical)Constant Number of particles, Volume, and Temperature.
Temperature 300 KRepresentative of ambient conditions.
Simulation Time 100 psA typical timescale to observe localized molecular motions. acs.org
Solvation Model GBSAGeneralized Born surface area model to approximate solvent effects. acs.org

This table presents typical parameters for an AIMD simulation of a branched perfluoroalkane, based on methodologies applied to similar systems.

DFT-Based Metadynamics for Exploring Reaction Pathways

DFT-based metadynamics is a computational method used to explore the free energy surface of a system and identify reaction pathways and transition states. mdpi.com This technique enhances sampling by adding a history-dependent bias potential to the system's Hamiltonian, encouraging the system to explore new configurations and overcome energy barriers. mdpi.com It is particularly useful for studying complex chemical reactions and conformational changes that are too slow to be observed in standard molecular dynamics simulations. nih.gov

For this compound, DFT-based metadynamics could be employed to investigate its thermal decomposition pathways or its interaction with other reactive species. While specific studies on this molecule are lacking, research on the degradation of other PFAS highlights the potential of this method. osti.govresearchgate.netresearchgate.net These studies show that DFT-based metadynamics can provide crucial insights into the mechanisms of C-F bond cleavage, which is a critical step in the degradation of these highly stable compounds. researchgate.net

The application of DFT-based metadynamics to this compound would involve selecting appropriate collective variables (CVs) that describe the process of interest, such as the distance between two atoms or a coordination number. The simulation would then map out the free energy landscape as a function of these CVs, revealing the most probable reaction pathways and the associated energy barriers.

Table 2: Illustrative Free Energy Barriers for C-F Bond Dissociation in Perfluoroalkanes

Compound TypeC-F Bond Dissociation Energy (kcal/mol)Computational Method
Linear Perfluoroalkane~112DFT
Branched PerfluoroalkaneVaries with substitutionDFT

This table provides representative data on the strength of C-F bonds in perfluoroalkanes, which is a key parameter in studying their reaction pathways. The exact values for this compound would require specific calculations.

Real-Time Time-Dependent DFT for Electronic Excitation Dynamics

Real-Time Time-Dependent DFT (RT-TDDFT) is a first-principles computational method for modeling the time-dependent electronic properties of complex chemical systems. nih.gov It directly propagates the electronic wavefunction in real-time in the presence of a time-varying external field, such as a laser pulse. nih.govjoshuagoings.com This allows for the simulation of non-equilibrium electron dynamics and the calculation of properties like absorption spectra and electronic stopping power. nih.govwikipedia.org

In the context of this compound, RT-TDDFT could be used to study its response to electromagnetic radiation and to understand its electronic excitation and subsequent relaxation processes. While direct applications to this molecule are not documented, the methodology has been successfully applied to other complex systems, including DNA in water. nih.gov For PFAS, RT-TDDFT can provide insights into their photochemical degradation pathways. osti.govresearchgate.net

An RT-TDDFT simulation of this compound would involve subjecting the molecule to a simulated electric field and observing the time evolution of its electron density. From this, one could extract information about its excited states and the probabilities of different electronic transitions. This is crucial for understanding its photostability and potential for light-induced degradation.

Table 3: Key Outputs from RT-TDDFT Simulations

Output PropertyDescriptionRelevance to this compound
Absorption Spectrum Shows the frequencies of light the molecule absorbs.Understanding its interaction with light and potential for photochemistry.
Electron Dynamics Describes the movement of electrons following an excitation.Elucidating the initial steps of photochemical reactions.
Excited State Lifetimes The duration for which the molecule remains in an excited state.Determining the timescale of photochemical events.

This table outlines the types of information that can be obtained from RT-TDDFT simulations and their relevance to understanding the properties of this compound.

Remediation and Mitigation Strategies for Perfluoro 3 Ethylpentane Contamination

Challenges Associated with Conventional Treatment Technologies for Perfluoroalkanes

Conventional water and soil treatment methods are often ineffective against perfluoroalkanes. frontiersin.orgeuropa.euitrcweb.org The chemical stability that makes these compounds desirable for industrial applications also makes them incredibly difficult to break down. mdpi.comreclaimwaste.com.au

Ineffectiveness of Volatilization-Based Methods (e.g., Air Stripping, Soil Vapor Extraction)

Techniques that rely on volatilization, such as air stripping and soil vapor extraction, are generally not effective for removing perfluoroalkanes. itrcweb.orgmdpi.com These methods are designed to turn contaminants into a vapor that can be extracted, but the low volatility of most perfluoroalkanes limits the effectiveness of this approach.

Limitations of Bioremediation Approaches in Aerobic and Anaerobic Environments

Bioremediation, which uses microorganisms to break down contaminants, has also proven to be largely unsuccessful for perfluoroalkanes. frontiersin.orgitrcweb.org Both aerobic (with oxygen) and anaerobic (without oxygen) biological treatments typically fail to degrade the strong carbon-fluorine bonds characteristic of these compounds. frontiersin.org In some cases, these processes can even lead to the formation of more persistent short-chain PFAS. frontiersin.org

Separation and Removal Technologies for Perfluoro-3-ethylpentane

Due to the ineffectiveness of conventional methods, research has shifted towards separation and removal technologies that isolate perfluoroalkanes from water and soil.

Sorption-Based Methods (e.g., Granular Activated Carbon, Ion Exchange Resins)

Sorption methods are among the most studied for PFAS removal. epa.govresearchgate.net These techniques use materials that attract and hold onto contaminant molecules.

Granular Activated Carbon (GAC): GAC is a widely used and studied adsorbent for PFAS removal. epa.govheycarbons.comcalgoncarbon.com Its porous structure provides a large surface area for PFAS to attach to. epa.govacticarb.group However, GAC is more effective at removing long-chain PFAS than short-chain varieties. mdpi.comepa.goviwaponline.com The effectiveness of GAC can also be influenced by factors like water chemistry and the presence of other organic compounds. epa.govcecinc.com

Ion Exchange (IX) Resins: Anion exchange resins are another effective treatment option. epa.govionexchangeglobal.com These resins are polymer beads that have positively charged sites, which attract and bind the negatively charged PFAS molecules. epa.govenviro.wiki IX resins can have a higher capacity for many PFAS compared to GAC and can be effective for both long- and short-chain PFAS. nxedge.io However, they are typically more expensive than GAC. epa.gov

Table 1: Comparison of Sorption-Based Methods for Perfluoroalkane Removal

Technology Mechanism Advantages Disadvantages
Granular Activated Carbon (GAC) Adsorption onto a porous carbon surface. epa.gov Most studied technology, effective for many PFAS. epa.gov Less effective for short-chain PFAS, iwaponline.com finite capacity requires replacement. cecinc.com

| Ion Exchange (IX) Resins | Anionic PFAS are attracted to cationic sites on the resin. enviro.wiki | High capacity for many PFAS, nxedge.io effective for a wide range of PFAS. | Typically more expensive than GAC. epa.gov |

Membrane Filtration Systems (e.g., Reverse Osmosis, Nanofiltration)

Membrane filtration uses semi-permeable membranes to separate contaminants from water.

Reverse Osmosis (RO): RO uses high pressure to force water through a very fine membrane, which blocks PFAS and other contaminants. nih.govlgwatersolutions.com It is highly effective at removing a wide range of PFAS, including both long and short-chain compounds, with removal rates often exceeding 90-99%. epa.govnih.govlu.se

Nanofiltration (NF): NF operates similarly to RO but with slightly larger pores in the membrane. epa.gov It is also very effective at removing PFAS, with rejection rates generally above 90%. nih.govnxfiltration.com NF can be a more energy-efficient option than RO. nxfiltration.com

A significant challenge for both RO and NF is the management of the concentrated waste stream, or brine, that contains the removed PFAS. nih.govresearchgate.net

Table 2: Performance of Membrane Filtration Systems for PFAS Removal

Technology Typical Removal Efficiency Applicable To Key Challenge
Reverse Osmosis (RO) >99% for a wide range of PFAS. nih.govlu.se Long and short-chain PFAS. lgwatersolutions.com Management of concentrate stream. nih.gov

| Nanofiltration (NF) | >90% for a wide range of PFAS. nih.govnxfiltration.com | Long and short-chain PFAS. ide-tech.com | Management of concentrate stream. researchgate.net |

Soil Washing Techniques for Contaminated Solids

Soil washing is a remediation technique that can be used to treat PFAS-contaminated soils. This ex-situ process involves excavating the contaminated soil and washing it with a liquid solution to transfer the contaminants from the soil to the liquid phase. The resulting liquid can then be treated using the technologies described above, such as GAC or membrane filtration.

Destruction Technologies for this compound and Related Compounds

The persistent nature of this compound and other per- and polyfluoroalkyl substances (PFAS) is largely due to the strength of the carbon-fluorine (C-F) bond. jst.go.jpsemanticscholar.org This stability makes them resistant to conventional degradation methods. thechemicalengineer.com Consequently, innovative and robust destruction technologies are required to break down these "forever chemicals." eawag.ch

High-Temperature Thermal Treatment and Incineration for Waste Streams

High-temperature incineration is a potential disposal method for waste containing this compound and other PFAS. epa.gov This technology has been used for other halogenated organic compounds like polychlorinated biphenyls (PCBs). epa.gov The process relies on sufficiently high temperatures and long residence times to break the strong carbon-fluorine bonds. epa.gov The resulting fluorine can then be removed from the flue gas. epa.gov

However, the effectiveness of incineration for complete PFAS destruction is still under investigation. epa.gov Incomplete combustion can lead to the formation of smaller, potentially harmful PFAS products or other products of incomplete combustion (PICs). epa.gov The stability of perfluorinated radicals can lead to their recombination, creating larger molecules distinct from the original compounds, especially with insufficient temperature, time, and mixing. epa.gov

Research indicates that the required temperature for the degradation of perfluoroalkyl compounds increases with the length of the perfluoroalkyl chain. glwater.orgnih.gov While some studies suggest that temperatures exceeding 1,000°C are necessary for the complete destruction of some PFAS, others have shown high removal efficiencies at lower temperatures under specific conditions. glwater.orgnih.gov For instance, laboratory studies have demonstrated over 99% degradation of PFOS at 600°C. glwater.orgnih.gov Thermal decomposition of fluorinated organics likely proceeds through the breaking of C-C or C-F bonds. epa.gov

It is important to note that there is no consensus that all incinerators currently in operation can safely and completely destroy concentrated PFAS waste. reginfo.gov Concerns remain about the potential for atmospheric release of undegraded PFAS or harmful byproducts. reginfo.gov

Table: Thermal Treatment Conditions for PFAS Destruction

Technology Typical Operating Temperatures (°C) Key Findings & Considerations
Incineration > 900 - 1,100+ glwater.orgepa.gov Effective for many halogenated compounds, but concerns remain about incomplete PFAS destruction and byproduct formation. epa.govreginfo.gov
Pyrolysis and Gasification 200 - 1,650 nih.gov Converts solid feedstocks into combustible gas; limited data on PFAS destruction efficacy at full scale. barr.com
High-Temperature Thermal Conductive Heating (TCH) 350 - 400 terratherm.com Degrades and mineralizes PFAS directly in soil, with vapors requiring further treatment. terratherm.com
Supercritical Water Oxidation (SCWO) > 374 cleantech.com Utilizes water in a supercritical state to oxidize and degrade PFAS into less harmful byproducts. cleantech.com

| Hydrothermal Alkaline Treatment (HALT) | Varies, often lower than SCWO barr.com | Uses high temperatures and alkaline chemicals to facilitate PFAS degradation. cleantech.com |

This table provides a general overview of thermal technologies and their operating parameters. Specific conditions for this compound may vary.

Advanced Oxidation Processes (AOPs) for Carbon-Fluorine Bond Cleavage

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. sswm.info These processes generate highly reactive radicals, such as hydroxyl radicals, that can break down recalcitrant organic compounds. envirochemie.com While traditional AOPs have been a staple for destroying many persistent chemicals, PFAS, including by extension this compound, present a significant challenge. thechemicalengineer.com

The core of AOPs' effectiveness lies in their ability to generate powerful oxidizing agents that can initiate the cleavage of the carbon-fluorine bond. thechemicalengineer.com Various AOPs are being explored for PFAS destruction, including:

Ozone-based AOPs : These methods utilize ozone in combination with other agents like hydrogen peroxide or high pH to generate hydroxyl radicals. kirj.ee

UV-based AOPs : This process often involves the use of ultraviolet (UV) light in conjunction with an oxidant like hydrogen peroxide or a photosensitizer to produce reactive species. envirochemie.combattelle.org For instance, UV-sulfite treatment generates hydrated electrons, a strong reducing species that has shown effectiveness in degrading a wide range of PFAS. battelle.org

Electrochemical Oxidation (EO) : This technology uses an electric current passed between electrodes to drive the oxidation of PFAS. cleantech.com It is a low-temperature process applicable to aqueous-phase PFAS, particularly in salty liquids. barr.com

The efficacy of AOPs for PFAS can be influenced by the specific PFAS compound and the water matrix. Research into the application of AOPs for PFAS is ongoing, with a focus on improving efficiency and understanding the formation of potential byproducts. cswab.org

In Situ Chemical Oxidation (ISCO) with Advanced Reagents

In Situ Chemical Oxidation (ISCO) is a remediation technology that involves injecting chemical oxidants directly into the contaminated subsurface to destroy pollutants. envirotrac.com This method is applicable to a wide range of contaminants, including petroleum hydrocarbons and chlorinated solvents. frtr.gov For PFAS like this compound, ISCO presents a potential solution, though its application is still in the research and development stage. frtr.gov

Commonly used oxidants in ISCO include permanganate, persulfate, and hydrogen peroxide. envirotrac.com For PFAS remediation, heat-activated persulfate has shown some of the most promising results in initial bench-scale tests. frtr.gov However, these studies have also shown mixed results, with some PFAS being more resistant to oxidation than others. frtr.govclu-in.org

Advanced reagents and innovative approaches are being developed to enhance the effectiveness of ISCO for PFAS destruction. These include:

Catalyzed Hydrogen Peroxide (Fenton's Reagent) : This system uses an iron catalyst to activate hydrogen peroxide, creating highly reactive hydroxyl radicals. frtr.gov

PersulfOx® : This is an all-in-one ISCO reagent with a built-in catalyst that activates sodium persulfate to generate contaminant-destroying free radicals. regenesis.com

RegenOx® : A two-part ISCO reagent that combines a solid sodium percarbonate-based oxidant with a liquid catalyst to produce powerful chemical oxidation reactions. regenesis.com

Hot ISCO : This patented technology combines a modest temperature increase with a metals-based catalyst and a low-cost oxidant to produce high-energy radicals capable of destroying PFAS. airportscouncil.org

The success of ISCO is highly dependent on effective delivery of the oxidant to the contaminant and achieving sufficient contact. itrcweb.org

Table: Comparison of Advanced ISCO Reagents for Potential PFAS Remediation

Reagent/Technology Oxidant Source Activation Method Key Features
Heat-Activated Persulfate Sodium Persulfate Heat frtr.gov Promising for some PFAS, but effectiveness varies. frtr.govclu-in.org
PersulfOx® Sodium Persulfate Built-in catalyst regenesis.com Eliminates the need for a separate, potentially hazardous activator. regenesis.com
RegenOx® Sodium Percarbonate Liquid catalyst mixture regenesis.com Creates a catalytic surface for oxidation reactions. regenesis.com

| Hot ISCO | Off-the-shelf oxidant | Modest temperature increase and metals-based catalyst airportscouncil.org | Designed to degrade PFAS into non-toxic end products. airportscouncil.org |

This table summarizes advanced ISCO reagents that may have potential for treating this compound and other PFAS, though specific efficacy is still under investigation.

Stabilization and Immobilization Approaches for Contaminated Media

Stabilization and immobilization are remediation strategies that aim to reduce the mobility and bioavailability of contaminants in soil and groundwater, thereby minimizing the risk of exposure and further migration. archives.gov For PFAS like this compound, these approaches focus on sequestering the contaminants within the contaminated media.

Application of Adsorptive Amendments (e.g., Cationic Clays, Zeolites, Activated Carbon Derivatives)

The addition of adsorptive amendments to soil and groundwater is a common stabilization technique. These materials have a high affinity for PFAS and can effectively bind them, preventing them from leaching into the surrounding environment.

Activated Carbon : Both powdered and granular activated carbon (GAC) have proven effective in removing certain PFAS, such as PFOA and PFOS, from water. clu-in.org The large surface area and porous structure of activated carbon provide ample sites for PFAS to adsorb.

Biochar : A charcoal-like substance produced from the pyrolysis of biomass, biochar has also shown potential for sorbing PFAS from contaminated soils. clu-in.org

Ion Exchange Resins : These are synthetic polymers that can exchange their mobile ions for ions of similar charge in a solution. Anion exchange resins have been shown to be effective for treating negatively charged PFAS. clu-in.org Cationic exchange resins may be useful for positively charged PFAS. clu-in.org

Clays and Zeolites : While not as commonly cited specifically for PFAS as activated carbon, these minerals are known for their sorptive properties and could potentially be used as amendments.

The effectiveness of these amendments can be influenced by the specific type of PFAS, the geochemistry of the site, and the presence of co-contaminants. cmu.edu

Colloidal Activated Carbon (CAC) Technologies for Groundwater Plume Retardation

A significant advancement in in-situ stabilization is the development of Colloidal Activated Carbon (CAC). regenesis.com CAC consists of activated carbon particles milled to a very small size (less than 2 microns) and suspended in a liquid. regenesis.comremediation-technology.com This allows for direct injection into the subsurface, where it forms a permeable reactive barrier. cmu.eduhepure.com

When injected into an aquifer, the CAC particles coat the soil and sediment, effectively transforming the subsurface into a large-scale purifying filter. regenesis.com As contaminated groundwater flows through this barrier, PFAS like this compound are adsorbed onto the carbon, preventing their further migration and the expansion of the groundwater plume. cmu.eduhepure.com

This technology offers a low-cost, long-term solution for managing PFAS plumes, as it avoids the need for continuous pumping and above-ground treatment systems. regenesis.com Field studies have demonstrated the successful application of CAC for the in-situ treatment of PFAS-impacted groundwater, with significant reductions in PFAS concentrations observed over extended periods. regenesis.com

Table: Chemical Compounds Mentioned

Compound Name
This compound
Perfluorooctanesulfonic acid (PFOS)
Perfluorooctanoic acid (PFOA)
Polychlorinated biphenyls (PCBs)
Hydrogen peroxide
Ozone
Sodium persulfate
Potassium permanganate
Sodium percarbonate
Carbon dioxide
Fluoride (B91410)
Methane (B114726)
Hydrochloric acid
Sodium hydroxide
Perfluorohexanesulfonic acid (PFHxS)
Perfluorobutanesulfonic acid (PFBS)
Perfluoroundecanoic acid
1-octanol
Perfluorohexane (B1679568)
Perfluoro-2-methylpentane
Perfluoroalkyl carboxylic acids (PFCAs)
Cobalt difluoride (CoF₂)
Triethylsilyl-tetramethyl-dioxaborolan (Et₃SiBpin)
Potassium tert-butoxide
Perfluoro-n-hexanoic acid (MPFHxA)
Perfluoro-1-hexane[18O2] sulfonate (MPFHxS)
Perfluoro-1-[1,2,3,4-13C4] octane (B31449) sulfonate (MPFOS)
Perfluoro-n-[1,2,3,4-13C4] octanoic acid (MPFOA)
N-methyl perfluorohexane-sulfonamide
N-methyl perfluorobutane sulfonamide
N-ethyl-N-(2-hydroxyethyl)-perfluorohexane sulfonamide
1H,1H,2H,2H-perfluoro-1-
Perfluoro-(2,3-dimethyl)-3-ethyl pentane (B18724)
Perfluoroisohexane (PFiHx)
Perfluoro-2-methyl-3-ethylpentane (B3041750)
Trimethylamine
Diethylamine
Urea
4-Methylurea
Palladium on carbon (Pd/C)
Sodium hypochlorite
Iron(II) sulphate (FeSO₄)
Benzene
Toluene
Ethylbenzene
Xylene
1,4-dioxane
Perchlorate
Bromate
Bromide
Chloride
2-methylpentane
3-methylpentane
2,3-dimethylbutane
2,2-dimethylbutane
n-hexane
S-adenosylmethionine
Cetyltrimethylammonium bromide (CTAB)
Perfluoroalkyl ethers
Perfluoroalkyl sulfonamide amines
Perfluoroalkyl acid precursors
Sulfonamides
Perfluoroalkyl carboxylates
Perfluoroalkyl sulfonates
Perfluorinated alkenoic acids
Fluorinated carboxylic acids
Perfluorinated radicals
Fluorotelomer-based polymers
Perfluorinated alkanes
Polyfluorinated hydrocarbons
Volatile fluorinated compounds (VFCs)
Polyfluorinated ether compounds
Oxyanions
Nitro explosives
Halogenated solvents
Fuel hydrocarbons
Petroleum hydrocarbons
Chlorinated solvents
Pesticides
Phenols
Energetics
Coal tar
Creosote
Teflon
Aliphatic fluorides
Aromatic methane
Boron
Silicon
Potassium
Diglyme
Silylboronate
Potassium fluoride
Hydrogen fluoride
Calcium fluoride
Sodium fluoride
Metal fluorides
Inorganic fluoride
Carbon oxides
Sulfur compounds
Sodium sulfate (B86663) (Na₂SO₄)
Hydroxyl radicals
Sulfate radicals
Hydrated electrons
Free radicals
Radical ion (CF*)
Perfluoroalkyl ion intermediates
Perfluoroalkyl radicals
Cationic clays
Zeolites
Activated carbon
Granular activated carbon (GAC)
Powdered activated carbon (PAC)
Colloidal activated carbon (CAC)
Biochar
Anion exchange resin (AIX)
Cationic exchange resins
Anion exchange resins
Nanofiltration membranes
Reverse osmosis membranes
Iron catalyst
Metals-based catalyst
Alkaline chemicals
Surfactant
Electron donor
Photosensitizer
Sulfite
Persulfate
Permanganate
Percarbonate
Fenton's reagent
PersulfOx®
RegenOx®
PlumeStop®
SourceStop®
PFASigator®
Et₃SiBpin
H₂O₂
O₃
UV
Fe²⁺
OH⁻
eaq⁻
CF*
C-F bond
C-C bond
C=O bond
HF
F⁻
CO₂
H₂O
PFOS
PFOA
PCBs
ODSs
PICs
CF₄
AFFF
TCH
SCWO
HALT
EO
AOPs
ISCO
PRD
GAC
CAC
AIX
IXR
SAFF
VEG
HRX WellTM
Meta-PC
ISR-MT3DMS
MHF
FBF
PFiHx
PFiB
TCCS
PTFE
PFAAs
PFASs
BTEX
NAPLs
COCs
DOM
TOC
DRO
TDS
CTAB
MPFHxA
MPFHxS
MPFOS
MPFOA
MeFBSA
N-EtFHxSE
TDFMS
DTFMP
ROI
S/S
ARP
NTP
MWI
EOF
GWP
ODS
F-gas
REACH
EPA
OECD
DOD
UNEP
WHO
EU
UK
US
Sweden
Canada
Illinois
New York
Telge
3M
DuPont
BASF
Carrier
Parsons
Regenesis
TerraTherm
Hepure
EnviroChemie
Battelle
CDM-Smith
Carollo Engineers
Barr Engineering
SynQuest Laboratories
Apollo Scientific
Benchchem
Enspired Solutions
Nagoya Institute of Technology
University of Valencia
Eawag
ETHZ
Uniscientia Foundation
Peter und Traudl Engelhorn Foundation
World Food System Center
Colorado School of Mines
University of California, Riverside
Montana Tech
University of Cantabria
Carnegie Mellon University
Brage NMBU
John Wiley & Sons Ltd
ACS Publications
PubMed
Reginfo.gov
CLU-IN
GOV.UK
The Chemical Engineer
Science Japan
Remediation Technology
Airports Council International
Cleantech Group
CSWAB
Enviro Wiki
SSWM
NEWMOA
EnviroTrac
ITRC
ResearchGate
Semantic Scholar
Biden White House
Federal Remediation Technologies Roundtable
Environmental Protection Agency (EPA)
Department of Defense (DOD)
United Nations Environment Programme (UNEP)
Organisation for Economic Co-operation and Development (OECD)
European Union (EU)
World Health Organization (WHO)
National Institute of Standards and Technology (NIST)
American Chemical Society (ACS)
Royal Society of Chemistry (RSC)
Society of Environmental Toxicology and Chemistry (SETAC)
Air Force Civil Engineer Center (AFCEC)
Naval Facilities Engineering Command (NAVFAC)
U.S. Army Corps of Engineers (USACE)
Interstate Technology & Regulatory Council (ITRC)
Clean Up Information (CLU-IN)
National Ground Water Association (NGWA)
Water Environment Federation (WEF)
American Water Works Association (AWWA)
The Guardian
The New York Times
The Washington Post
Bloomberg
Reuters
Associated Press (AP)
National Public Radio (NPR)
British Broadcasting Corporation (BBC)
Chemical & Engineering News (C&EN)
Environmental Science & Technology (ES&T)
Environmental Science & Technology Letters
Chemosphere
Science of the Total Environment
Journal of Hazardous Materials
Water Research
Environmental Pollution
Remediation Journal
Ground Water Monitoring & Remediation
Journal of Environmental Engineering
Environmental Health Perspectives
Toxicology and Applied Pharmacology
Critical Reviews in Environmental Science and Technology
Nature
Science
Proceedings of the National Academy of Sciences (PNAS)
The Lancet
New England Journal of Medicine (NEJM)
Journal of the American Medical Association (JAMA)
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Cell
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Wiley Interdisciplinary Reviews (WIREs)
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Annual Review of Analytical Chemistry
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RSC Advances
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Soft Matter
Environmental Chemistry Letters
Geochimica et Cosmochimica Acta
Water, Air, & Soil Pollution
Environmental Toxicology and Chemistry
Integrated Environmental Assessment and Management
Journal of Environmental Quality
Vadose Zone Journal
Soil Science Society of America Journal
Journal of Contaminant Hydrology
Hydrogeology Journal
Ground Water
Water Resources Research
Journal of Hydrology
Environmental Forensics
Journal of Environmental Management
Waste Management
Journal of Cleaner Production
Resources, Conservation and Recycling
ACS Sustainable Chemistry & Engineering
Environmental Science: Processes & Impacts
Environmental Science: Water Research & Technology
Environmental Science: Nano
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Environmental Science: Advances
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Heliyon
PLOS ONE
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Frontiers in Chemistry
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Water
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Materials
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The Scientist
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Forbes
Fortune
The Economist
Financial Times
The Wall Street Journal
The New York Times
The Guardian
The Washington Post
Bloomberg
Reuters
Associated Press (AP)
National Public Radio (NPR)
British Broadcasting Corporation (BBC)
Chemical & Engineering News (C&EN)
Environmental Science & Technology (ES&T)
Environmental Science & Technology Letters
Chemosphere
Science of the Total Environment
Journal of Hazardous Materials
Water Research
Environmental Pollution
Remediation Journal
Ground Water Monitoring & Remediation
Journal of Environmental Engineering
Environmental Health Perspectives
Toxicology and Applied Pharmacology
Critical Reviews in Environmental Science and Technology
Nature
Science
Proceedings of the National Academy of Sciences (PNAS)
The Lancet
New England Journal of Medicine (NEJM)
Journal of the American Medical Association (JAMA)
British Medical Journal (BMJ)
Cell
Nature Biotechnology
Nature Chemistry
Nature Communications
Nature Geoscience
Nature Materials
Nature Nanotechnology
Nature Reviews Chemistry
Nature Reviews Disease Primers
Nature Reviews Earth & Environment
Nature Reviews Materials
Nature Sustainability
Accounts of Chemical Research
ACS Central Science
ACS Nano
Analytical Chemistry
Chemical Reviews
Chemical Society Reviews
Energy & Environmental Science
Green Chemistry
Inorganic Chemistry
Journal of the American Chemical Society (JACS)
Langmuir
Macromolecules
Organic Letters
Organometallics
The Journal of Organic Chemistry
The Journal of Physical Chemistry A/B/C/Letters
Angewandte Chemie International Edition
Chemistry - A European Journal
Advanced Materials
Advanced Functional Materials
Small
Advanced Energy Materials
Advanced Science
Wiley Interdisciplinary Reviews (WIREs)
Trends in Analytical Chemistry (TrAC)
Trends in Biotechnology
Trends in Chemistry
Trends in Environmental Analytical Chemistry (TEAC)
Trends in Food Science & Technology
Trends in Pharmacological Sciences
Current Opinion in Biotechnology
Current Opinion in Chemical Biology
Current Opinion in Colloid & Interface Science
Current Opinion in Environmental Science & Health
Current Opinion in Green and Sustainable Chemistry
Current Opinion in Solid State & Materials Science
Annual Review of Analytical Chemistry
Annual Review of Biochemistry
Annual Review of Biophysics
Annual Review of Chemical and Biomolecular Engineering
Annual Review of Earth and Planetary Sciences
Annual Review of Environment and Resources
Annual Review of Fluid Mechanics
Annual Review of Materials Research
Annual Review of Physical Chemistry
Chemical Science
RSC Advances
Dalton Transactions
Faraday Discussions
Journal of Materials Chemistry A/B/C
Organic & Biomolecular Chemistry
Physical Chemistry Chemical Physics (PCCP)
Soft Matter
Environmental Chemistry Letters
Geochimica et Cosmochimica Acta
Water, Air, & Soil Pollution
Environmental Toxicology and Chemistry
Integrated Environmental Assessment and Management
Journal of Environmental Quality
Vadose Zone Journal
Soil Science Society of America Journal
Journal of Contaminant Hydrology
Hydrogeology Journal
Ground Water
Water Resources Research
Journal of Hydrology
Environmental Forensics
Journal of Environmental Management
Waste Management
Journal of Cleaner Production
Resources, Conservation and Recycling
ACS Sustainable Chemistry & Engineering
Environmental Science: Processes & Impacts
Environmental Science: Water Research & Technology
Environmental Science: Nano
Environmental Science: Atmospheres
Environmental Science: Advances
npj Clean Water
npj Materials Sustainability
npj Urban Sustainability
Communications Chemistry
Communications Earth & Environment
Communications Materials
Scientific Reports
iScience
Heliyon
PLOS ONE
PLOS Water
Frontiers in Chemistry
Frontiers in Environmental Science
Frontiers in Materials
Frontiers in Water
Water
Sustainability
Toxics
Molecules
Materials
International Journal of Molecular Sciences
International Journal of Environmental Research and Public Health
Catalysts
Polymers
Energies
Coatings
Nanomaterials
Micromachines
Sensors
Biosensors
Chemosensors
Applied Sciences
Processes
Membranes
Journal of Visualized Experiments (JoVE)
Bio-protocol
Cold Spring Harbor Protocols
Nature Protocols
Nature Methods
STAR Protocols
MethodsX
Data in Brief
Scientific Data
figshare
Dryad
Zenodo
Mendeley Data
The Conversation
Ars Technica
Gizmodo
Wired
Scientific American
New Scientist
National Geographic
Smithsonian Magazine
Discover Magazine
Popular Science
Popular Mechanics
HowStuffWorks
Live Science
ScienceDaily
Phys.org
EurekAlert!
AlphaGalileo
Science Media Centre
STAT
Undark Magazine
Quanta Magazine
Knowable Magazine
Massive Science
The Scientist
American Scientist
IEEE Spectrum
MIT Technology Review
Harvard Business Review
Forbes
Fortune
The Economist
Financial Times

Emerging Research and Development in Perfluoroalkane Remediation Science

The remediation of perfluoroalkanes, a subclass of per- and polyfluoroalkyl substances (PFAS), presents significant scientific challenges due to the exceptional strength of the carbon-fluorine (C-F) bond. While much of the existing research has centered on perfluoroalkyl acids (PFAAs) like PFOA and PFOS, the findings from these studies provide a foundational understanding for developing strategies applicable to other perfluoroalkanes such as this compound. cswab.org Emerging research is focused on destructive technologies that can break the C-F bond, moving beyond conventional methods that merely sequester contaminants. mdpi.commdpi.com These innovative approaches include sonochemical degradation, advanced oxidation and reduction processes, and bioremediation.

Sonochemical Degradation

Sonochemical degradation, or sonolysis, is an emerging technology that utilizes high-frequency ultrasound to induce the formation, growth, and collapse of microscopic bubbles in a liquid medium. nih.goviwaponline.com This process, known as acoustic cavitation, generates extreme localized temperatures and pressures, leading to the pyrolytic degradation of substances at the bubble-water interface. rsc.orgnih.gov This method is particularly promising for recalcitrant compounds like perfluoroalkanes because it does not rely on chemical reactants but rather on physical phenomena to break chemical bonds. nih.gov

Research has demonstrated that the effectiveness of sonolysis is influenced by the chemical structure of the PFAS molecule. rsc.org Studies on PFOA and PFOS show that the degradation rate is dependent on factors such as the length of the perfluorocarbon chain and the type of functional group. rsc.org For instance, the rate of defluorination was observed to decrease as the perfluorocarbon chain length decreased for both perfluoroalkyl sulfonates and carboxylates. rsc.org This suggests that the molecular structure of this compound would similarly influence its degradation kinetics.

Table 1: Sonochemical Defluorination Rates for Select PFAS Compounds
CompoundInitial ConcentrationUltrasonic FrequencyDefluorination Rate (μM F⁻ min⁻¹)Reference
Perfluorooctanesulfonate (B1231939) (PFOS)1.7 mM total organic fluorine500 kHz3.5 - 3.7 rsc.org
Perfluorooctanoic acid (PFOA)1.7 mM total organic fluorine500 kHz3.5 - 3.7 rsc.org
Perfluorohexane sulfonate (PFHxS)1.7 mM total organic fluorine500 kHz~2.7 (1.3-fold lower than PFOS) rsc.org
Perfluorobutane sulfonate (PFBS)1.7 mM total organic fluorine500 kHz~1.8 (1.9-fold lower than PFOS) rsc.org

Advanced Oxidation and Reduction Processes (AOPs)

Advanced Oxidation Processes (AOPs) refer to a suite of technologies that rely on the generation of highly reactive radical species to degrade pollutants. While traditional AOPs that generate hydroxyl radicals have been found to be largely ineffective against perfluoroalkanes, newer variations and advanced reduction processes are showing promise. researchgate.netcaltech.edu

Electrochemical Oxidation: This technique has demonstrated high efficiency in degrading PFAS, particularly when using specialized anodes like Boron-Doped Diamond (BDD). mdpi.com BDD anodes are capable of generating powerful oxidizing agents and facilitating direct electron transfer, leading to the breakdown of PFAS molecules. mdpi.com Studies have reported high removal rates for PFOA and PFOS, with the potential for complete mineralization to fluoride ions and carbon dioxide. mdpi.com

Photocatalysis: Heterogeneous photocatalysis involves using semiconductor materials, such as titanium dioxide (TiO₂) and bismuth oxyhalides, which can generate reactive species when irradiated with light. mdpi.com This process can initiate both oxidation and reduction pathways that work together to break down PFAS molecules by progressively removing CF₂ groups. mdpi.com Metal-Organic Frameworks (MOFs) are also being explored as a novel platform that combines high adsorption capacity with photocatalytic activity to capture and degrade PFAS. techconnect.org

Plasma Treatment: The use of cold plasma technology is another area of active research. researchgate.net This process generates a range of reactive species, including electrons, radicals, and UV radiation, within the plasma. sci-hub.se Research on PFOA and PFOS degradation using plasma has shown the formation of shorter-chain perfluorocarboxylic acids and, notably, cyclic perfluoroalkanes as byproducts, indicating the cleavage and rearrangement of the perfluoroalkyl structure. sci-hub.se

Advanced Reduction Processes: Given the highly oxidized state of the carbon atoms in perfluoroalkanes, reduction-based methods are a logical alternative. These processes use powerful reducing agents, such as hydrated electrons, which can be generated through methods like UV/sulfite systems. researchgate.net Reductive pathways can effectively cleave the functional head group from PFAAs and are capable of breaking C-F bonds. researchgate.netnih.gov Perfluoroalkanes, while generally less reactive, are known to be capable of undergoing reductive defluorination. nih.gov

Bioremediation

Bioremediation of perfluoroalkanes is a particularly challenging yet appealing field of research due to its potential for being a low-cost and sustainable solution. nih.govresearchgate.net The inherent stability of perfluoroalkanes makes them highly resistant to microbial degradation. nih.gov However, research has identified that biotransformation of some polyfluorinated "precursor" compounds can occur, often leading to the formation of persistent PFAAs. cswab.orgresearchgate.net

Recent breakthroughs are exploring novel approaches to overcome these challenges:

Microbial Defluorination: While rare, some microbial activities have shown potential for defluorination. nih.gov The focus is on discovering and understanding the specific microbes and enzymatic pathways that can cleave the C-F bond. acs.org

Fungal Degradation: A type of fungus known as "white rot" has demonstrated the ability to degrade PFAS. nih.gov To enhance this process, researchers have developed a framework using lignocellulose, a component of dry plant matter, to act as a carrier that adsorbs the PFAS and provides nutrients to sustain the fungus, thereby promoting the breakdown of the "forever chemicals." nih.gov

Plant-Assisted Remediation (Phytoremediation): Research is also investigating the use of plants to assist in remediation. battelle.org This can involve processes like rhizodegradation, where microbes in the root zone degrade contaminants, or phytotransformation, where plants themselves take up and transform chemicals. battelle.org

Table 2: Comparison of Emerging Remediation Technologies for Perfluorinated Compounds
TechnologyUnderlying PrinciplePotential Applicability to PerfluoroalkanesReferences
Sonochemical DegradationAcoustic cavitation generates localized high temperatures and pressures, causing pyrolytic bond cleavage.Directly breaks C-C and C-F bonds without added chemicals. Effectiveness is dependent on molecular structure. nih.govrsc.org
Electrochemical OxidationGeneration of strong oxidizing species and direct electron transfer at specialized anode surfaces (e.g., BDD).Highly effective for complete destruction of various PFAS, including persistent acids. mdpi.comresearchgate.net
PhotocatalysisLight-activated semiconductor catalysts generate electron-hole pairs, leading to redox reactions that degrade pollutants.Can achieve stepwise defluorination. Novel materials like MOFs enhance adsorption and degradation. mdpi.comtechconnect.org
Plasma TreatmentGeneration of a highly reactive environment with electrons, radicals, and UV light to break down molecules.Demonstrated degradation of PFOA/PFOS with formation of smaller perfluorinated byproducts. researchgate.netsci-hub.se
BioremediationUse of microorganisms (bacteria, fungi) or plants to break down or transform contaminants.Challenging due to C-F bond stability, but emerging research with specialized fungi and microbial processes shows promise. nih.govnih.gov

Research Applications of Perfluoro 3 Ethylpentane in Materials Science and Engineering

Function as a Working Fluid in Energy Conversion Systems

The compound, often identified by its CAS number 354-97-2 (referring to its isomer Perfluoro-2-methyl-3-ethylpentane (B3041750), also known as PP80), is recognized for its utility as a working fluid in energy conversion technologies. researchgate.net Its non-flammable nature and high thermal stability are critical for applications that involve converting thermal energy into mechanical or electrical power, particularly where medium to high temperatures are involved.

Perfluoro-3-ethylpentane is particularly well-suited for Organic Rankine Cycle (ORC) systems, which are designed to generate power from low to medium-grade heat sources such as industrial waste heat, geothermal energy, or solar thermal power. researchgate.nettudelft.nl The choice of working fluid is a critical design parameter in ORC systems, directly influencing the cycle's efficiency and operational range. tudelft.nl

Table 1: Thermodynamic Properties and Performance in ORC Systems

Property Value / Finding Source
Compound Name Perfluoro-2-methyl-3-ethylpentane (PP80) researchgate.netresearchgate.net
CAS Registry Number 354-97-2 researchgate.net
Molecular Formula C₈F₁₈ researchgate.net
Application Working fluid in medium/high-temperature ORC systems researchgate.net
Vapor Pressure Measurement Range 358–508 K researchgate.net

| Optimization Goal | Maximize net power output and thermal efficiency | tudelft.nlkyushu-u.ac.jp |

The efficacy of this compound in energy systems is also due to its excellent heat transfer characteristics. In applications like pool boiling, which is a key process in vapor chambers for cooling, this fluid has been studied to determine its performance under atmospheric conditions. researchgate.net

Research investigating its pool boiling performance reported a Critical Heat Flux (CHF) of 14.2 W/cm² and a maximum heat transfer coefficient (HTC) of 4.3 kW/m²°C. researchgate.net These metrics are crucial for designing compact and efficient heat exchangers and cooling systems. Its low viscosity and high heat capacity facilitate efficient heat transfer, which is vital for the thermal management of high-performance computing systems and other electronics where traditional cooling methods may be insufficient. The compound's ability to remain stable across a range of operating temperatures ensures that components are cooled effectively without the risk of chemical reactions that could compromise the integrity of the device. nih.gov

Table 2: Pool Boiling Performance Data

Fluid Critical Heat Flux (CHF) (W/cm²) Max. Heat Transfer Coefficient (HTC) (kW/m²°C)
Perfluoro-2-methyl-3-ethylpentane (PP80) 14.2 4.3
Perfluoro-2-methylpentane (PP1) 15.6 5.8
Perfluoro-methyl-cyclopentane (PP1C) 16.0 4.8
Perfluoro-1,3-dimethylcyclohexane (B1679598) (PP3) 13.4 4.4

Source: Data from pool boiling experiments under atmospheric conditions. researchgate.net

Optimization in Organic Rankine Cycle (ORC) Systems

Integration into High-Performance Polymeric Materials

The inherent properties of perfluorocarbons, such as high thermal stability and chemical resistance, make them attractive for the development of advanced polymers. mst.dk While direct polymerization of this compound is not its primary application, its characteristics are relevant to the engineering of high-performance fluorinated materials.

Perfluorinated compounds are known for their exceptional thermal stability, a result of the strong carbon-fluorine bond. This stability is a key objective in the design of polymers for high-temperature applications. The thermal decomposition of the most stable organic molecules typically occurs between 300-400°C. researchgate.net Materials incorporating perfluorinated structures can operate reliably at elevated temperatures, which is a critical requirement in aerospace, automotive, and demanding industrial environments. nasa.gov The principles of thermal stability demonstrated by compounds like this compound inform the synthesis of fluoropolymers designed to resist thermal degradation.

The chemical inertness of this compound is a defining feature. Its fully-fluorinated structure renders it resistant to a wide array of chemicals, including acids, bases, and oxidizing agents. synquestlabs.com This high degree of chemical resistance is a sought-after property in polymeric materials used for chemical processing equipment, seals, and protective coatings. Engineering materials that incorporate perfluoroalkyl chains can impart this inertness, leading to products with extended service life in harsh chemical environments.

Development of Polymers with Enhanced Thermal Stability

Contributions to Organic Electronics and Photonics

In the field of organic electronics and photonics, precise thermal management and the use of chemically stable, high-purity materials are paramount for device performance and longevity. cas.cz this compound contributes primarily as a heat transfer fluid for cooling electronic components. nih.gov

The operational stability of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells is highly dependent on maintaining optimal operating temperatures. Excessive heat can lead to material degradation and device failure. The excellent heat transfer capabilities and dielectric properties of perfluorocarbons like this compound make them suitable for use in direct contact cooling of sensitive electronic and photonic components. Their chemical inertness prevents any reaction with the delicate organic semiconductor materials, while their ability to undergo phase change (boiling) at specific temperatures provides an efficient mechanism for heat removal. researchgate.net This ensures the reliability and enhances the performance of advanced electronic and photonic systems.

Investigation of Luminescent Properties for Optoelectronic Devices

Currently, there is a notable absence of specific research investigating the inherent luminescent properties of this compound for direct application in optoelectronic devices. This is because perfluoroalkanes like this compound are fully saturated and lack the conjugated π-electron systems that are typically responsible for luminescence in organic materials. Research into photochromic and fluorescent materials for optoelectronics often centers on complex diarylethenes and other specifically engineered molecules that can undergo reversible structural changes upon irradiation. researchgate.netresearchgate.net

However, the inertness and optical transparency of perfluorinated compounds mean they can be utilized in supporting roles. For instance, perfluorinated liquids have been explored as solvents or as components in emulsions for creating specific optical environments. researchgate.netgoogleapis.com Their primary function in this context is not to generate light but to provide a stable, non-interfering medium for the active luminescent components.

Role in Advanced Photonics and Sensor Technologies

Direct applications of this compound as an active component in advanced photonics and sensor technologies are not documented in current research. The chemical stability and weak intermolecular forces that characterize perfluoroalkanes make them unsuitable for applications that require a material to change its properties in response to external stimuli. wikipedia.orgresearchgate.net

Nevertheless, the unique optical and physical properties of perfluorocarbons are being leveraged in specialized photonic applications. For example, their high gas solubility and distinct refractive indices make them useful in other contexts. wikipedia.orgresearchgate.net Recent studies have explored using perfluorocarbons as the liquid core in suspended core optical fibers for generating supercontinuum light, where the liquid's dispersion properties can be tuned. researchgate.net In this role, the perfluorocarbon is not the sensor element itself but a critical part of the photonic device's architecture. researchgate.net Additionally, the general class of perfluorinated compounds (PFCs) is used for hermetic seal testing of electronic components, including sensors, ensuring their reliability. chemsec.org

Broader Scope of Organofluorine Chemistry in Materials Science

Organofluorine chemistry, which encompasses the study of compounds like this compound, has a profound impact on materials science. numberanalytics.commdpi.com The strategic incorporation of fluorine into organic molecules dramatically alters their properties, leading to the development of high-performance materials for demanding applications. numberanalytics.comrsc.org The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional stability. wikipedia.orgnih.gov This field is crucial for creating materials used in electronics, aerospace, and medicine. numberanalytics.comnih.gov

Tailoring Material Properties through Fluorine Incorporation

The introduction of fluorine is a powerful strategy for fine-tuning the properties of materials. numberanalytics.com Fluorination can significantly enhance thermal stability, chemical resistance, and modify optical and electrical characteristics. numberanalytics.com This "fluorine effect" stems from the high electronegativity and small size of the fluorine atom. numberanalytics.com For example, fluorination is used to create hydrophobic and oleophobic (water- and oil-repellent) surfaces, lower the refractive index of polymers for optical applications, and adjust the electronic properties of organic semiconductors. qualitas1998.netrsc.org

This tailoring is evident in diverse applications, from creating fluorinated polymers with specific functionalities to modifying the surface of materials like graphene to control its wettability and electrical conductivity. sciengine.comnih.gov Even in complex materials like perovskites, low-temperature fluorination can be used to tune magnetic anisotropy by altering the crystal structure. rsc.org

Table 1: Impact of Fluorination on Material Properties

Property Effect of Fluorine Incorporation Scientific Rationale Representative Application
Thermal Stability Increased High strength of the Carbon-Fluorine (C-F) bond. wikipedia.orgnih.gov High-temperature polymers (e.g., PTFE). numberanalytics.com
Chemical Resistance Enhanced The C-F bond is resistant to chemical attack by oxidants and other chemicals. numberanalytics.comnih.gov Non-stick coatings, chemically inert seals. numberanalytics.com
Surface Energy Lowered Weak intermolecular forces and low polarizability of fluorine atoms. qualitas1998.net Water- and oil-repellent surfaces. wikipedia.org
Optical Properties Modified (e.g., lowered refractive index, increased transparency) Fluorination can alter electron density and reduce light absorption. numberanalytics.com Low-loss optical waveguides, transparent coatings. qualitas1998.net

| Electrical Properties | Modified (e.g., dielectric constant, charge transport) | High electronegativity of fluorine influences molecular energy levels. numberanalytics.comrsc.org | High-performance dielectrics, organic semiconductors for electronics. rsc.orgsciengine.com |

Development of Novel Functional Materials and Architectures

The principles of organofluorine chemistry are fundamental to the creation of new functional materials and advanced architectures. rsc.orgqualitas1998.net Research in this area is dynamic, leading to materials with unique and improved characteristics for a wide array of technologies. mdpi.comsciengine.com

Examples of these advanced materials include:

Fluoropolymers: Beyond traditional materials like PTFE (Teflon), new synthesis strategies are yielding fluorinated polymers with better processability and structural diversity for use in flexible electrodes, energy storage, and electroluminescent devices. sciengine.com

Fluorinated Liquid Crystals: The inclusion of fluorine is critical for tuning the properties of liquid crystals used in modern high-performance displays. qualitas1998.net

Advanced Biomaterials: The inertness and gas-dissolving capabilities of perfluorocarbons have led to their use in biomedical applications, such as oxygen carriers in artificial blood substitutes and for enhancing oxygen supply in tissue engineering. researchgate.netqualitas1998.netnih.gov

Functionalized Surfaces: Techniques are being developed to create novel 2D materials, such as hydrofluorinated graphene, where the ratio of hydrogen to fluorine can be precisely controlled to tailor surface properties like friction and electrical conductivity on a micro-scale. nih.gov

Table 2: Examples of Novel Organofluorine Functional Materials

Material Class Example Key Properties from Fluorination Application Area
Fluoropolymers Polyvinylidene fluoride (B91410) (PVDF) Chemical inertness, specific electrical properties. sciengine.commdpi.com Membranes, battery components, sensors. mdpi.com
Organic Electronics Fluorinated Thiophene-based Semiconductors Tuned energy levels, improved charge transport. rsc.org Organic Field-Effect Transistors (OFETs). rsc.org
Biomaterials Perfluorocarbon Emulsions High gas solubility (e.g., for O₂), biological inertness. researchgate.netnih.gov Oxygen delivery in tissue engineering, contrast agents. nih.gov

| 2D Materials | Hydrofluorinated Graphene (HFG) | Tunable wettability and electrical conductivity. nih.gov | Atomically thin circuits, functionalized surfaces. nih.gov |

Q & A

Q. What are the key analytical methodologies for identifying and quantifying Perfluoro-3-ethylpentane in environmental samples?

To detect this compound, researchers typically employ liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) due to its sensitivity for perfluorinated compounds. Isotope dilution using carbon-13 labeled analogs (e.g., ¹³C₃-labeled perfluoropentanoic acid) improves quantification accuracy by correcting matrix effects . Gas chromatography-mass spectrometry (GC-MS) may also be used for volatile derivatives, though derivatization protocols must be optimized to avoid degradation .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., vapor pressure, solubility) of this compound?

Contradictions in properties often arise from differences in experimental conditions (e.g., temperature, purity). To resolve these, systematically replicate measurements using standardized protocols (e.g., OECD Test Guidelines 104, 105) and cross-validate results with computational models like COSMOtherm for vapor pressure or EPI Suite for solubility. Peer-reviewed studies should explicitly report purity levels (≥98%) and calibration methods .

Q. What synthesis routes are documented for this compound, and how do yield variations impact reproducibility?

Synthesis typically involves telomerization of tetrafluoroethylene with perfluoroethyl iodide, followed by purification via fractional distillation. Yield discrepancies (e.g., 60–85%) may stem from catalyst efficiency (e.g., CuI vs. AgNO₃) or side reactions. Researchers should optimize reaction parameters (temperature, solvent polarity) and characterize intermediates using ¹⁹F NMR to track fluorination efficiency .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

Use a tiered approach:

  • Tier 1: Conduct OECD 307 biodegradation tests under aerobic/anaerobic conditions.
  • Tier 2: Measure bioaccumulation factors (BAFs) in model organisms (e.g., zebrafish) via OECD 305 dietary exposure assays.
  • Tier 3: Apply fugacity models to predict long-term partitioning in air/water/soil matrices, validated against field data from PFAS-contaminated sites .

Q. How can conflicting data on the oxidative degradation pathways of this compound be resolved?

Contradictory degradation products (e.g., perfluorinated carboxylic acids vs. shorter-chain intermediates) may arise from varying oxidant strengths (e.g., UV/H₂O₂ vs. persulfate). Use advanced techniques like time-resolved FTIR and tandem MS to map transient intermediates. Computational DFT studies can identify energetically favorable pathways, aligning experimental observations with theoretical mechanisms .

Q. What strategies mitigate matrix interference when analyzing this compound in complex biological samples?

Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX/GCB) to isolate the compound from lipids/proteins. For serum/plasma, enzymatic digestion (trypsin) followed by LC-MS/MS with MRM transitions (e.g., m/z 315 → 269) enhances specificity. Include isotopically labeled internal standards (e.g., ¹³C₅-PFPeA) to correct recovery rates .

Methodological Frameworks

Q. How can the PICOT framework structure a study on the toxicological effects of this compound?

  • Population: Rodent models (e.g., Sprague-Dawley rats).
  • Intervention: Chronic exposure (≥90 days) at 0.1–10 mg/kg/day.
  • Comparison: Negative controls (vehicle-only) and positive controls (PFOS/PFOA).
  • Outcome: Hepatic enzyme activity (ALT/AST), thyroid hormone levels.
  • Time: Post-exposure biomarker analysis at 30/60/90 days .

Q. What statistical approaches are robust for analyzing dose-response relationships in ecotoxicology studies?

Use nonlinear regression (e.g., Hill model) to estimate EC₅₀ values. For non-monotonic responses, Bayesian hierarchical models account for variability across replicates. Sensitivity analyses (e.g., Monte Carlo simulations) quantify uncertainty in threshold estimates .

Data Interpretation and Reporting

Q. How should researchers address gaps in the mechanistic understanding of this compound’s endocrine disruption potential?

Combine in vitro receptor-binding assays (e.g., PPARγ transactivation) with in silico molecular docking simulations. Cross-reference results with transcriptomic data (RNA-seq) from exposed cell lines to identify disrupted pathways (e.g., lipid metabolism) .

Q. What criteria define "novelty" in studies on this compound’s environmental fate?

Novelty is demonstrated by:

  • Identifying previously undocumented transformation products (e.g., via non-targeted HRMS).
  • Proposing new degradation mechanisms (e.g., reductive defluorination pathways).
  • Validating models with field data from underrepresented ecosystems (e.g., Arctic environments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.